molecular formula C12H13N3O2 B2609713 3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1154898-74-4

3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2609713
CAS No.: 1154898-74-4
M. Wt: 231.255
InChI Key: UCGLVZZCSKUSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a pyridin-3-ylmethyl substituent at the N1 position and methyl groups at the C3 and C5 positions. Pyrazole derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties . This compound’s structural uniqueness lies in its pyridine-containing side chain, which distinguishes it from simpler aryl- or alkyl-substituted analogs.

Properties

IUPAC Name

3,5-dimethyl-1-(pyridin-3-ylmethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-11(12(16)17)9(2)15(14-8)7-10-4-3-5-13-6-10/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGLVZZCSKUSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CN=CC=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine or its derivatives. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Introduction of the Pyridin-3-ylmethyl Group: The 1-position of the pyrazole ring can be functionalized by reacting 3,5-dimethylpyrazole with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents) can be used for substitution reactions.

Major Products

    Oxidation: this compound can be oxidized to form this compound derivatives with hydroxyl or carboxyl groups.

    Reduction: Reduction can yield 3,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-methanol or 3,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-aldehyde.

    Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology and Medicine

Its derivatives have been investigated for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry

In industry, this compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid and its derivatives involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The pyridin-3-ylmethyl group can enhance binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance metabolic stability and lipophilicity, critical for membrane penetration in drug design .
  • Oxygen-Containing Substituents (e.g., tetrahydro-2H-pyran) : Improve aqueous solubility through hydrogen bonding, advantageous for pharmacokinetics .
  • Pyridine vs.

Functional Group Modifications

Carboxylic Acid Derivatives

Replacing the carboxylic acid with esters or amides alters bioactivity:

  • Ethyl Ester Analogs : For example, 3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester acts as a high-affinity phosphodiesterase 4 (PDE4) inhibitor. The ester group enhances cell permeability compared to the free acid .
  • Amide Derivatives: Amidation (e.g., 2-imino-3-tosyl-1H-dipyrido derivatives) can target specific enzyme active sites by mimicking natural substrates .

Substituent Position and Symmetry

  • 3,5-Dimethyl vs. 1,3-Dimethyl Pyrazoles : The 3,5-dimethyl configuration in the target compound provides steric hindrance that stabilizes the pyrazole ring against degradation, whereas 1,3-dimethyl analogs (e.g., CAS 78703-53-4) show reduced thermal stability .

Biological Activity

3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1154898-74-4, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12H13N3O2
  • Molecular Weight : 231.25 g/mol
  • IUPAC Name : this compound

Pharmacological Activities

The biological activities of this compound are primarily linked to its structural properties, which allow it to interact with various biological targets. The following sections summarize key findings from research studies.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In one study, compounds similar to this compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest a potential therapeutic role in treating inflammatory diseases .

2. Antimicrobial Properties

Several studies have explored the antimicrobial effects of pyrazole derivatives. The compound has shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups in similar pyrazole compounds has been linked to enhanced antibacterial activity .

3. Anticancer Potential

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. For instance, compounds with structural similarities have exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Case Study 1: Anti-inflammatory Effects

A study evaluated a series of pyrazole derivatives for their anti-inflammatory activity using an animal model. The results showed that the tested compounds significantly reduced edema and inflammatory markers compared to control groups, suggesting that modifications in the pyrazole structure can lead to enhanced anti-inflammatory effects .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, a derivative similar to this compound was tested against multiple bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytokine Inhibition : The compound may inhibit the synthesis or action of pro-inflammatory cytokines.
  • DNA Interaction : Some pyrazole derivatives can intercalate DNA, leading to interference in replication and transcription processes in cancer cells.
  • Enzyme Inhibition : Compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammation and pain pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by functionalization. For example:

Pyrazole core synthesis : Condensation of hydrazine derivatives with β-keto esters under acidic conditions.

Substituent introduction : Alkylation at the pyrazole N1-position using pyridin-3-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Carboxylic acid formation : Hydrolysis of ester intermediates using NaOH or LiOH in aqueous THF.

  • Key considerations : Temperature control (<60°C) prevents side reactions, while solvent polarity impacts alkylation efficiency. Purity is verified via HPLC (>95%) and NMR .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., pyridin-3-ylmethyl protons at δ 4.8–5.2 ppm, pyrazole methyl groups at δ 2.1–2.4 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 262.12).
  • X-ray crystallography : Single-crystal analysis (e.g., SHELX-refined structures) resolves 3D conformation, critical for understanding steric effects .

Q. What biological screening assays are suitable for evaluating this compound’s activity, particularly in enzyme inhibition?

  • Methodological Answer :

  • Phosphodiesterase 4 (PDE4) inhibition : Fluorescent cAMP assays (IC₅₀ determination) using recombinant PDE4B/D isoforms.
  • Structural basis : Co-crystallization with PDE4B (PDB: 1Y2J) reveals binding interactions, such as hydrogen bonding with Glu413 and hydrophobic packing with Phe446 .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound, and what software tools are recommended?

  • Methodological Answer :

  • Data collection : High-resolution (<1.5 Å) synchrotron data minimizes noise.
  • Refinement : SHELXL (via Olex2 interface) refines anisotropic displacement parameters and validates hydrogen bonding networks.
  • Case study : A 2023 study resolved torsional strain in the pyridin-3-ylmethyl group using SHELXE-phased maps, confirming optimal dihedral angles for PDE4 binding .

Q. What strategies optimize inhibitory potency against PDE4, and how do substituent modifications affect selectivity?

  • Methodological Answer :

  • Scaffold-based design : Replace the carboxylic acid with ester or amide groups to enhance membrane permeability (e.g., ethyl ester derivatives show 4000x potency improvement).
  • Substituent mapping :
PositionModificationEffect on PDE4B IC₅₀
C3/C5MethylBase activity
N1Pyridinyl↑ Selectivity
C4Carboxylic acid↓ Off-target binding
  • Structural rationale : Pyridinylmethyl groups occupy a hydrophobic pocket in PDE4B, while the carboxylic acid stabilizes the catalytic metal ion .

Q. How do computational models predict the compound’s pharmacokinetic properties, and what in vitro assays validate these predictions?

  • Methodological Answer :

  • ADMET prediction : SwissADME calculates LogP (~1.8) and topological polar surface area (~75 Ų), suggesting moderate bioavailability.
  • In vitro validation :
  • Caco-2 permeability : Papp > 5 × 10⁻⁶ cm/s indicates intestinal absorption.
  • Microsomal stability : >60% remaining after 30 min in human liver microsomes .

Q. What are the compound’s stability profiles under varying pH and temperature conditions, and how are degradation products characterized?

  • Methodological Answer :

  • Forced degradation :
  • Acidic (pH 1.2) : Hydrolysis of the pyrazole methyl group generates 3,5-dimethylpyrazole-4-carboxylic acid (LC-MS confirmation).
  • Thermal (60°C) : Decarboxylation occurs after 48 hrs, forming 3,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole.
  • Analytical tools : UPLC-PDA tracks degradation kinetics, while Q-TOF/MS identifies fragment ions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.